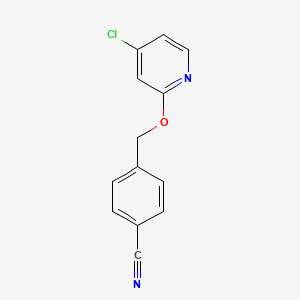

4-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile

Description

4-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile (CAS: 1346707-17-2) is a benzonitrile derivative featuring a 4-chloropyridine moiety linked via an ether group. Its molecular formula is C₁₂H₇ClN₂O, with a molecular weight of 230.65 g/mol . The compound is recognized for its structural versatility in medicinal chemistry, particularly in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and enzyme-targeting agents. Key identifiers include synonyms such as AK131981 and KB-33394 .

Properties

CAS No. |

1346707-17-2 |

|---|---|

Molecular Formula |

C13H9ClN2O |

Molecular Weight |

244.67 g/mol |

IUPAC Name |

4-[(4-chloropyridin-2-yl)oxymethyl]benzonitrile |

InChI |

InChI=1S/C13H9ClN2O/c14-12-5-6-16-13(7-12)17-9-11-3-1-10(8-15)2-4-11/h1-7H,9H2 |

InChI Key |

MZEUFUAUALZLEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1COC2=NC=CC(=C2)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile typically involves the reaction of 4-chloropyridine-2-methanol with 4-cyanobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chloropyridine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.

Major Products

Oxidation: Corresponding oxides and carboxylic acids.

Reduction: Amines and alcohols.

Substitution: Various substituted pyridines and benzonitriles.

Scientific Research Applications

4-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor modulators.

Medicine: As a precursor for the development of pharmaceutical drugs.

Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Heterocyclic Variants

4-((6-Chloropyridin-3-yl)oxy)benzonitrile (CAS: 1257086-89-7)

- Structure : Differs in the position of the chlorine atom (6-chloro on pyridine) and the oxygen linkage at pyridin-3-yl instead of pyridin-2-yl.

- Molecular Formula : C₁₂H₇ClN₂O (same as target compound).

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile (CAS: 244768-32-9)

- Structure: Replaces the pyridine ring with a pyrimidine ring and substitutes the ether oxygen with an amino group.

- Molecular Formula : C₁₁H₇ClN₄.

- Molecular Weight : 230.65 g/mol (same as target compound).

- Key Feature: The pyrimidine ring and amino group introduce distinct hydrogen-bonding capabilities and aromatic stacking interactions .

Functional Group Modifications

4-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile

- Structure : Replaces the ether oxygen with a sulfur atom, forming a thioether.

4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS: 186000-52-2)

- Structure : Contains a hydroxymethyl group attached to a 3-chlorophenyl ring.

- Molecular Formula: C₁₄H₁₀ClNO.

Heterocyclic Derivatives

3-((4-(4-(4-Chlorophenyl)-5-methylisoxazol-3-yl)-phenoxy)methyl)benzonitrile (Compound 27 in )

- Structure : Incorporates an isoxazole ring instead of pyridine.

- Yield : 77% (via α-bromo-p-tolunitrile intermediate).

- Key Feature : The polar isoxazole ring may improve solubility and alter bioactivity profiles compared to pyridine-based analogs .

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile (CAS: 189956-45-4)

- Structure: Features a pyrimidinone ring with an amino linker.

- Molecular Formula : C₁₁H₈N₄O.

Biological Activity

The compound 4-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be described as follows:

- Core Structure : Benzonitrile

- Substituents : A chloropyridine moiety and an ether linkage

Research indicates that compounds similar to this compound often interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The following mechanisms have been proposed based on related compounds:

- Enzyme Inhibition : Many derivatives exhibit inhibitory effects on key enzymes, such as tyrosinase, which is involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders.

- Antimicrobial Activity : Some studies indicate that similar compounds possess antimicrobial properties, potentially through disruption of bacterial cell walls or interference with metabolic processes.

Biological Assays and Efficacy

A summary of biological activity data for this compound is presented in Table 1.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that compounds structurally related to this compound showed significant antimicrobial activity against various pathogens, suggesting its potential as a lead compound for developing new antibiotics.

- Tyrosinase Inhibition : In a series of experiments, the compound was tested for its ability to inhibit tyrosinase activity in vitro. Results indicated that it could effectively reduce melanin production in cultured B16F10 cells, highlighting its potential use in cosmetic applications for skin lightening.

- Cytotoxicity Studies : In cytotoxicity assays conducted on B16F10 cells, the compound exhibited low toxicity at concentrations up to 20 µM, indicating a favorable safety profile for further development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.